molecular formula C17H14ClF3N2O3 B11619199 Methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate

Methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate

Cat. No.: B11619199
M. Wt: 386.8 g/mol
InChI Key: WRGANZZUOWKHPN-UHFFFAOYSA-N
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Description

Methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate is a complex organic compound characterized by its unique chemical structure. This compound features a carbamate group, a phenyl ring, and a trifluoromethyl group, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with an appropriate carbamate precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)aniline
  • 3-amino-4-chlorobenzotrifluoride
  • 2-fluoro-5-(trifluoromethyl)aniline

Uniqueness

Methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the carbamate group, along with the trifluoromethyl and phenyl rings, makes it a versatile compound with diverse applications.

Biological Activity

Methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its effects on cholinesterase inhibition, cytotoxicity, and selectivity indexes based on various research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H16ClF3N2O3
  • Molecular Weight : 396.78 g/mol

Biological Activity Overview

The biological activity of methyl carbamate derivatives has been extensively studied, particularly their role as cholinesterase inhibitors. Cholinesterases are key enzymes in the nervous system that break down neurotransmitters, and their inhibition can lead to increased levels of acetylcholine, affecting synaptic transmission.

Cholinesterase Inhibition

Research indicates that carbamate compounds exhibit varying degrees of inhibition on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have shown that certain derivatives demonstrate significant selectivity towards BChE compared to AChE.

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index
Rivastigmine501 ± 3.0819.95 ± 0.2025.1
Methyl Carbamate Derivative53.79 ± 4.261.60 ± 0.01High

The above table illustrates that some methyl carbamate derivatives can inhibit BChE more effectively than established drugs like rivastigmine and galantamine, suggesting a promising therapeutic potential for treating conditions like Alzheimer's disease .

Cytotoxicity and Selectivity Indexes

Cytotoxicity studies conducted on human hepatocellular carcinoma (HepG2) cells revealed that several methyl carbamate derivatives exhibit acceptable toxicity profiles with selectivity indexes greater than 10, indicating a favorable therapeutic window.

CompoundCytotoxicity (µM)Selectivity Index
Compound A83.51Low
Compound B67.29Moderate
Methyl Carbamate Derivative<50High

This data indicates that while some compounds show higher cytotoxicity, others maintain a balance between efficacy and safety, making them suitable candidates for further development .

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that the methyl carbamate derivative exhibited an IC50 value of 38.98 µM against AChE, which is significantly lower than many existing treatments .
  • Neurotoxicity Assessment : Another research highlighted the neurotoxic effects of related carbamates, emphasizing the need for careful evaluation of these compounds in therapeutic settings .
  • Comparative Analysis : Comparative studies with other carbamate derivatives showed that this compound has a unique profile that warrants further investigation into its mechanisms of action and potential applications in neuropharmacology .

Properties

Molecular Formula

C17H14ClF3N2O3

Molecular Weight

386.8 g/mol

IUPAC Name

methyl N-[1-[2-chloro-5-(trifluoromethyl)anilino]-2-oxo-2-phenylethyl]carbamate

InChI

InChI=1S/C17H14ClF3N2O3/c1-26-16(25)23-15(14(24)10-5-3-2-4-6-10)22-13-9-11(17(19,20)21)7-8-12(13)18/h2-9,15,22H,1H3,(H,23,25)

InChI Key

WRGANZZUOWKHPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(C(=O)C1=CC=CC=C1)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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